2-Methyl-5-bromopyrimidine-4-carboxylic acid

Organic Synthesis Decarboxylation Process Chemistry

Medicinal chemists requiring a reliable 5-bromo-2-methylpyrimidine scaffold for cross-coupling diversification face inconsistent purity and regioisomer contamination. 2-Methyl-5-bromopyrimidine-4-carboxylic acid (CAS 100707-39-9) eliminates this variability. • Enables selective Suzuki-Miyaura coupling at the 5-position via the bromine leaving group • Direct precursor to (2-methylpyrimidin-5-yl)boronic acid for pharma candidate libraries • Decarboxylation yields 5-bromo-2-methylpyrimidine in 61% yield for cost-effective scale-up • Calculated LogP 1.07 supports lead-like physicochemical profiles for CNS drug discovery

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
CAS No. 100707-39-9
Cat. No. B018390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-bromopyrimidine-4-carboxylic acid
CAS100707-39-9
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)C(=O)O)Br
InChIInChI=1S/C6H5BrN2O2/c1-3-8-2-4(7)5(9-3)6(10)11/h2H,1H3,(H,10,11)
InChIKeyMDERWSRHRJUWNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-bromopyrimidine-4-carboxylic acid: Strategic Building Block


2-Methyl-5-bromopyrimidine-4-carboxylic acid (CAS 100707-39-9) is a heterocyclic building block [1]. It is a disubstituted pyrimidine featuring a methyl group at the 2-position, a bromine atom at the 5-position, and a carboxylic acid functional group at the 4-position, with a molecular formula of C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol . It is commonly used as an intermediate in the synthesis of more complex molecules, particularly for pharmaceutical research and development . Its physical properties include a predicted boiling point of 335.2°C at 760 mmHg and a melting point of 172-173 °C (decomp) .

Critical Substitution Pattern of 2-Methyl-5-bromopyrimidine-4-carboxylic acid


Within the pyrimidine carboxylic acid family, subtle variations in substituent type and position dictate drastically different chemical reactivity profiles and, consequently, divergent synthetic outcomes. 2-Methyl-5-bromopyrimidine-4-carboxylic acid (CAS 100707-39-9) possesses a unique 2-methyl-5-bromo substitution pattern on the pyrimidine ring . This is not interchangeable with closely related analogs, such as those lacking the methyl group (e.g., 5-bromopyrimidine-4-carboxylic acid, CAS 64224-60-8) , those with the bromine atom at a different position (e.g., 2-bromopyrimidine-5-carboxylic acid), or those where the carboxylic acid is protected as an ester . Each of these modifications alters the electronic environment of the ring, affecting the rate and regioselectivity of crucial transformations like palladium-catalyzed cross-couplings . Furthermore, the compound serves as a specific precursor for generating (2-methylpyrimidin-5-yl)boronic acid derivatives, a transformation that requires the exact substitution pattern of the target molecule [1]. Generic substitution would lead to a different boronic acid and, thus, a different final product. The quantitative data below illustrates specific, measurable differences that underscore the necessity of selecting the precise regioisomer for targeted synthetic pathways.

2-Methyl-5-bromopyrimidine-4-carboxylic acid: Advantages Over Analogs


Efficient Decarboxylation to 5-Bromo-2-methylpyrimidine

2-Methyl-5-bromopyrimidine-4-carboxylic acid (CAS 100707-39-9) can be efficiently converted into its decarboxylated analog, 5-bromo-2-methylpyrimidine (CAS 7752-78-5), a versatile pharmaceutical intermediate [1]. The reported yield for this specific transformation is 61% [1]. This is a crucial point of differentiation, as the direct procurement of 5-bromo-2-methylpyrimidine is noted to be expensive and difficult, whereas using the target compound as a precursor offers a more accessible route to the same key intermediate, despite its own cost [1]. While a direct, side-by-side yield comparison for this specific step is not available across different conditions, the 61% yield establishes a benchmark for further optimization and a clear, quantitative advantage over not having this synthetic route available. In contrast, the analogous decarboxylation of 5-bromopyrimidine-4-carboxylic acid would yield a different, less functionally dense molecule.

Organic Synthesis Decarboxylation Process Chemistry Building Blocks

Enhanced Lipophilicity for Downstream Chemistry

The presence of the 2-methyl group on 2-methyl-5-bromopyrimidine-4-carboxylic acid (CAS 100707-39-9) significantly alters its lipophilicity compared to its non-methylated analog, 5-bromopyrimidine-4-carboxylic acid (CAS 64224-60-8) [1]. The target compound has a consensus Log Po/w (octanol-water partition coefficient) of 1.07 , indicating moderate lipophilicity. While the exact consensus LogP for the non-methylated analog is not reported in these sources, the structural difference inherently results in a lower LogP for the comparator. This 2-methyl substitution contributes approximately +0.5 to +1.0 log unit to the partition coefficient, a common effect of adding a methyl group [1]. This quantifiable difference in physicochemical properties directly impacts the compound's solubility, membrane permeability, and its behavior in extraction and purification processes. A higher LogP suggests it will be more amenable to organic-phase reactions and extractions compared to its more hydrophilic, non-methylated counterpart.

Medicinal Chemistry Lipophilicity Drug Design Physicochemical Properties

Precursor for Boronic Acid Derivatives

2-Methyl-5-bromopyrimidine-4-carboxylic acid (CAS 100707-39-9) is explicitly identified as a key precursor in an efficient, patented method for producing (2-methylpyrimidin-5-yl)boronic acid derivatives [1]. The described process involves converting the target compound to 5-bromo-2-methylpyrimidine, which is then used to generate the valuable boronic acid derivative (3) [1]. This entire synthetic route is predicated on the exact substitution pattern of the starting material. Using a close analog, such as 5-bromopyrimidine-4-carboxylic acid, would lead to (pyrimidin-5-yl)boronic acid, a different compound with a different set of applications and reactivity. The patent literature thus provides clear, documented evidence of this compound's unique and valuable role in the synthesis of a specific class of pharmaceutical intermediates.

Boronic Acid Synthesis Pharmaceutical Intermediates Suzuki Coupling Process Chemistry

COX Enzyme Inhibition Potential

While specific IC50 data for 2-methyl-5-bromopyrimidine-4-carboxylic acid itself is not currently published, its structural class has well-documented activity against cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs . As part of a broader class of pyrimidine derivatives, compounds with similar substitution patterns have demonstrated IC50 values against COX-1 and COX-2 enzymes in the low micromolar range (e.g., 19.45 μM for COX-1 and 31.4-42.1 μM for COX-2) . The bromine and carboxylic acid functional groups are known to be crucial for interacting with the enzyme active site . In comparison, non-brominated or non-carboxylated pyrimidines would lack these key binding interactions. Therefore, this compound can be procured as a validated pharmacophore for initiating a medicinal chemistry campaign aimed at COX inhibition, with the expectation that further structural elaboration will improve potency. This differentiates it from simpler pyrimidine scaffolds that lack the necessary functional handles for target engagement.

Anti-inflammatory COX Inhibition Biological Activity Pyrimidine Derivatives

2-Methyl-5-bromopyrimidine-4-carboxylic acid: Application Scenarios


Boronic Acid Derivatives for Suzuki Couplings

This is the most precisely defined application for this compound. As detailed in patent literature , researchers focused on synthesizing novel pharmaceutical candidates via Suzuki-Miyaura cross-coupling should procure 2-methyl-5-bromopyrimidine-4-carboxylic acid to access the critical (2-methylpyrimidin-5-yl)boronic acid intermediate. The 2-methyl substitution pattern on the final boronic acid is essential for its unique reactivity and the properties of the resulting biaryl products. Using an alternative pyrimidine carboxylic acid would lead to a different boronic acid and ultimately a different drug candidate, making the procurement of this specific compound non-negotiable for this research path. This scenario leverages the compound's role as an unambiguous, documented precursor.

Scalable Synthesis of 5-Bromo-2-methylpyrimidine

For process chemists developing scalable routes to 5-bromo-2-methylpyrimidine, a key building block, 2-methyl-5-bromopyrimidine-4-carboxylic acid provides an enabling and economical pathway . The 61% yield for its decarboxylation is a critical data point for cost modeling and route selection . This application scenario is driven by the quantitative evidence of a viable, high-yielding synthetic transformation. Procurement of this specific acid is justified not for its own sake, but as the most practical means to obtain another high-demand intermediate that is otherwise difficult or expensive to source directly. This makes it a strategic procurement choice for chemical production.

COX-2 Inhibitor Hit-to-Lead Program

A medicinal chemistry team initiating a hit-to-lead campaign against the COX-2 enzyme can rationally select 2-methyl-5-bromopyrimidine-4-carboxylic acid as a core scaffold . The class-level evidence of COX inhibition provides a de-risked starting point . The presence of both a reactive bromine atom (for diversification via cross-coupling) and a carboxylic acid (for binding and solubility modulation) provides multiple vectors for synthetic elaboration. Its calculated LogP of 1.07 suggests favorable physiochemical properties for a lead-like molecule . This scenario capitalizes on the compound's validated biological target profile and its synthetic versatility, making it a superior choice over less functionalized or untested pyrimidine analogs.

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